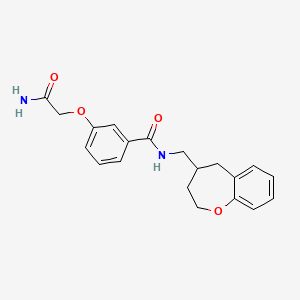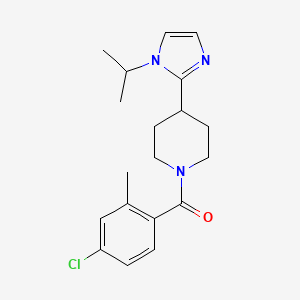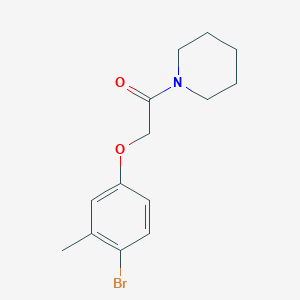
2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone is an organic compound with a complex structure that includes a brominated phenoxy group and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone typically involves the reaction of 4-bromo-3-methylphenol with piperidine and an appropriate acylating agent. One common method includes the following steps:
Formation of the phenoxy intermediate: 4-bromo-3-methylphenol is reacted with an appropriate base, such as sodium hydroxide, to form the phenoxide ion.
Acylation: The phenoxide ion is then reacted with 1-chloro-2-piperidin-1-ylethanone under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Corresponding ketones.
Reduction: Corresponding alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The brominated phenoxy group and piperidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-3-methylphenoxy)acetic acid
- 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate
Uniqueness
2-(4-Bromo-3-methylphenoxy)-1-piperidin-1-ylethanone is unique due to its combination of a brominated phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11-9-12(5-6-13(11)15)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFMLEKIQUUORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967954 |
Source


|
| Record name | 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-12-3 |
Source


|
| Record name | 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
![2-[[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]methyl]-1H-quinolin-4-one](/img/structure/B5661500.png)
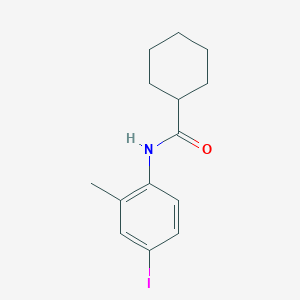
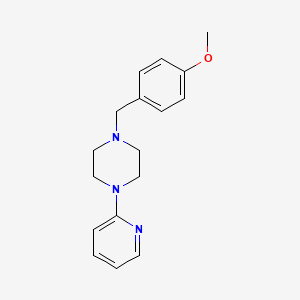
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[6-(3-fluorophenyl)pyridin-3-yl]methanone](/img/structure/B5661516.png)
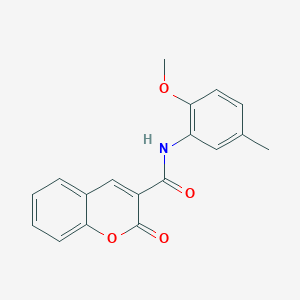
![3-{[(4-Ethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5661528.png)
methanone](/img/structure/B5661535.png)
![2-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661542.png)
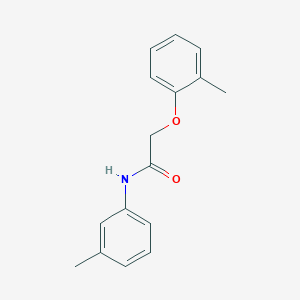
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5661553.png)
